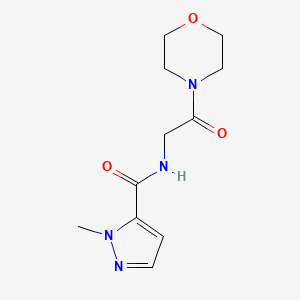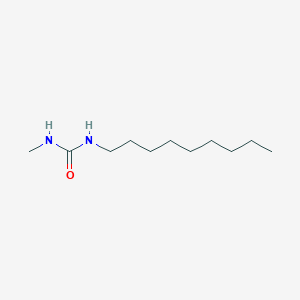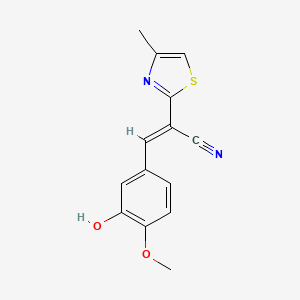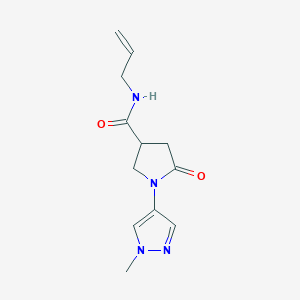
2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide, also known as Moxetumomab pasudotox, is a recombinant immunotoxin that is being developed for the treatment of various types of cancer. This compound is a fusion protein that consists of a fragment of the bacterial toxin Pseudomonas aeruginosa exotoxin A (PE) and an anti-CD22 monoclonal antibody.
Mécanisme D'action
2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox works by binding to the CD22 antigen, which is expressed on the surface of B-cells. Once bound, the compound is internalized into the cell, where the PE fragment inhibits protein synthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound pasudotox has been shown to induce apoptosis, or programmed cell death, in B-cells. This compound has also been shown to have a cytotoxic effect on cancer cells, while sparing normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox is its high specificity for CD22-expressing cells, which reduces the risk of off-target effects. However, one limitation of this compound is its potential immunogenicity, which may limit its effectiveness in some patients.
Orientations Futures
There are several potential future directions for the development of 2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox. One potential direction is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of next-generation immunotoxins that target other cancer-specific antigens. Finally, further research is needed to optimize the dosing and administration of this compound to improve its efficacy and safety profile.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox involves the genetic engineering of a hybrid protein that consists of the PE fragment and the anti-CD22 antibody. This hybrid protein is then expressed in a bacterial host, such as Escherichia coli, and purified using various chromatographic techniques.
Applications De Recherche Scientifique
2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies, including hairy cell leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. In clinical trials, this compound has shown promising results in terms of its efficacy and safety profile.
Propriétés
IUPAC Name |
2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-14-9(2-3-13-14)11(17)12-8-10(16)15-4-6-18-7-5-15/h2-3H,4-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFMRUOVOXIVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)



![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)


![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)
